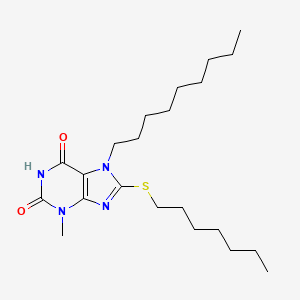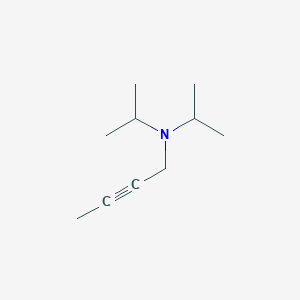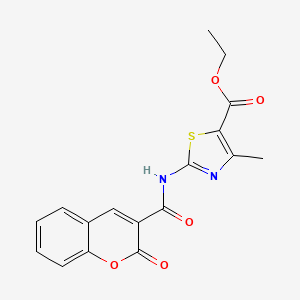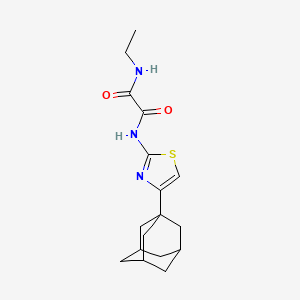
8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione is a synthetic organic compound with the molecular formula C22H38N4O2S. It belongs to the class of purine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a heptylsulfanyl group at the 8-position, a methyl group at the 3-position, and a nonyl group at the 7-position of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions
Purine Core Synthesis: The purine core can be synthesized from simple precursors such as urea and cyanoacetic acid through cyclization reactions.
Introduction of Heptylsulfanyl Group: The heptylsulfanyl group can be introduced via nucleophilic substitution reactions using heptylthiol and appropriate leaving groups.
Methylation: The methyl group at the 3-position can be introduced using methyl iodide in the presence of a base such as potassium carbonate.
Nonyl Group Addition: The nonyl group can be added through alkylation reactions using nonyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring, potentially leading to dihydropurine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides, thiols, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Various alkylated or thiolated purine derivatives.
Applications De Recherche Scientifique
8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Heptylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
- 8-Heptylsulfanyl-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione
- 8-Heptylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione
Uniqueness
8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The nonyl group at the 7-position and the heptylsulfanyl group at the 8-position contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C22H38N4O2S |
|---|---|
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
8-heptylsulfanyl-3-methyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C22H38N4O2S/c1-4-6-8-10-11-12-14-16-26-18-19(25(3)21(28)24-20(18)27)23-22(26)29-17-15-13-9-7-5-2/h4-17H2,1-3H3,(H,24,27,28) |
Clé InChI |
TXKDZAOZHQOIBA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCN1C2=C(N=C1SCCCCCCC)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B11999198.png)
![4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999206.png)


![Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate](/img/structure/B11999223.png)


![Methyl 4-{2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate](/img/structure/B11999247.png)


